molecular formula C9H11Cl2N3O2 B14543948 1-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)hydrazine-1-carboxamide CAS No. 62225-79-0

1-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)hydrazine-1-carboxamide

Cat. No.: B14543948
CAS No.: 62225-79-0
M. Wt: 264.11 g/mol
InChI Key: SZZYOHZKUWKDGN-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)hydrazine-1-carboxamide is a chemical compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of dichlorophenyl and hydroxyethyl groups in the molecule suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)hydrazine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with ethylene oxide to form the corresponding hydroxyethyl derivative. This intermediate is then reacted with hydrazine hydrate and a suitable carboxylating agent under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution of chlorine atoms may result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the dichlorophenyl group may enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-N-methylhydrazine-1-carboxamide
  • 1-(3,4-Dichlorophenyl)-N-(2-hydroxypropyl)hydrazine-1-carboxamide

Uniqueness

1-(3,4-Dichlorophenyl)-N-(2-hydroxyethyl)hydrazine-1-carboxamide is unique due to the presence of both dichlorophenyl and hydroxyethyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62225-79-0

Molecular Formula

C9H11Cl2N3O2

Molecular Weight

264.11 g/mol

IUPAC Name

1-amino-1-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)urea

InChI

InChI=1S/C9H11Cl2N3O2/c10-7-2-1-6(5-8(7)11)14(12)9(16)13-3-4-15/h1-2,5,15H,3-4,12H2,(H,13,16)

InChI Key

SZZYOHZKUWKDGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N(C(=O)NCCO)N)Cl)Cl

Origin of Product

United States

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